Mephetyl tetrazole
Overview
Description
Mephetyl tetrazole is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. It is known for its potent and selective inhibition of the Kv1.5 potassium channel, making it a valuable compound in the treatment of atrial fibrillation .
Mechanism of Action
Target of Action
Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel . The Kv1.5 channel is a molecular target for the treatment of atrial fibrillation .
Mode of Action
The compound interacts with its primary target, the Kv1.5 potassium channel, and blocks it .
Biochemical Pathways
It is known that the blocking of kv15 channels can affect the electrical activity of the heart, specifically in the atria . This can lead to changes in heart rhythm and potentially help in the treatment of conditions like atrial fibrillation .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may have good metabolic stability, which could positively impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the electrical activity of the heart. By blocking the Kv1.5 potassium channels, the compound can prolong the atrial ERP, potentially leading to changes in heart rhythm .
Action Environment
It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs . These factors can include diet, lifestyle, co-administration of other drugs, and individual genetic variations
Biochemical Analysis
Biochemical Properties
Mephetyl tetrazole plays a crucial role in biochemical reactions by selectively blocking the Kv1.5 potassium channel . This channel is essential for the regulation of atrial action potentials, and its inhibition by this compound leads to the prolongation of the effective refractory period (ERP) in atrial tissues . The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel . This selective interaction is vital for its therapeutic effects, as it does not significantly affect other potassium channels in the heart .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 potassium channel, this compound prolongs the atrial ERP, which helps in the management of atrial fibrillation . This prolongation of ERP is achieved without affecting the ventricular ERP, making it a selective agent for atrial tissues . Additionally, this compound influences cell signaling pathways by modulating the flow of potassium ions, which are crucial for maintaining the electrical stability of cardiac cells . This modulation can lead to changes in gene expression and cellular metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to the Kv1.5 potassium channel . This binding inhibits the channel’s activity, preventing the efflux of potassium ions from atrial cells . The inhibition of potassium ion flow leads to the prolongation of the atrial ERP, which is beneficial in managing atrial fibrillation . This compound does not significantly affect other potassium channels, making it a selective inhibitor of the Kv1.5 channel . This selectivity is crucial for its therapeutic application, as it minimizes potential side effects associated with the inhibition of other potassium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term studies have shown that this compound maintains its inhibitory effects on the Kv1.5 potassium channel, leading to sustained prolongation of the atrial ERP . These long-term effects are crucial for its potential therapeutic application, as they indicate that the compound can provide consistent benefits over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively prolongs the atrial ERP without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including potential disturbances in cardiac function . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit the Kv1.5 potassium channel, contributing to the overall therapeutic effects of this compound . The metabolic pathways also involve the modulation of metabolic flux and changes in metabolite levels, which are essential for its biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its effective localization in target tissues . The distribution of this compound is crucial for its therapeutic effects, as it needs to reach the atrial tissues to inhibit the Kv1.5 potassium channel . The compound’s localization and accumulation in specific tissues are essential for its selective action .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments within the cell, including the plasma membrane, where the Kv1.5 potassium channel is located . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to its site of action . The subcellular localization is crucial for its selective inhibition of the Kv1.5 channel and its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mephetyl tetrazole can be synthesized through various methods, including the cycloaddition reaction of nitriles with sodium azide. This reaction is often catalyzed by different catalysts such as zinc salts, indium(III) chloride, or even natural catalysts like cuttlebone . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 110°C .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction . The process is optimized to ensure high purity and yield, often exceeding 98% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Mephetyl tetrazole undergoes various chemical reactions, including:
Electrophilic Substitution: The tetrazole ring can participate in electrophilic substitution reactions at the carbon atom.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: this compound is resistant to oxidation and reduction due to the stability of the tetrazole ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens and acids are commonly used.
Nucleophilic Substitution: Reagents such as amines and thiols are employed.
Oxidation and Reduction: Strong oxidizing and reducing agents are typically avoided due to the stability of the tetrazole ring.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Mephetyl tetrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oteseconazole: Another tetrazole derivative used as an antifungal agent.
Quilseconazole: Structurally similar to oteseconazole, also used in antifungal treatments.
Uniqueness: Mephetyl tetrazole is unique due to its selective inhibition of the Kv1.5 potassium channel, which is not a common target for other tetrazole derivatives. This selectivity makes it particularly valuable in the treatment of atrial fibrillation, distinguishing it from other compounds in the tetrazole series .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPWWBWXVLSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017558 | |
Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916923-10-9 | |
Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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